1-(2-Fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethyl substitutions, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and conventional heating can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid.
Fluorinated Pyrazoles: Compounds with fluorine atoms and pyrazole rings, known for their biological activities.
Uniqueness
1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H18FNO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-6,8-dimethyl-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H18FNO3/c1-4-9-24-19(14-7-5-6-8-15(14)23)18-20(25)17-13(3)10-12(2)11-16(17)27-21(18)22(24)26/h4-8,10-11,19H,1,9H2,2-3H3 |
InChI Key |
HOZYLGPZCDKFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC=C)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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